molecular formula C20H18N2O B11954579 1-(Diphenylmethyl)-3-phenylurea CAS No. 137636-01-2

1-(Diphenylmethyl)-3-phenylurea

Katalognummer: B11954579
CAS-Nummer: 137636-01-2
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: FFSMGGLZCZRZHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Diphenylmethyl)-3-phenylurea is an organic compound characterized by the presence of a urea group substituted with diphenylmethyl and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)-3-phenylurea can be synthesized through the reaction of diphenylmethylamine with phenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Diphenylmethyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of corresponding carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Diphenylmethyl)-3-phenylurea has found applications in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(Diphenylmethyl)-3-phenylurea exerts its effects involves interactions with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, influencing their activity. The diphenylmethyl and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to interact with hydrophobic regions of proteins and membranes.

Vergleich Mit ähnlichen Verbindungen

    Diphenylurea: Lacks the diphenylmethyl group, resulting in different chemical properties.

    Phenylurea: Contains only a single phenyl group, leading to reduced lipophilicity.

    Benzhydrylurea: Similar structure but with different substituents on the urea group.

Uniqueness: 1-(Diphenylmethyl)-3-phenylurea is unique due to the presence of both diphenylmethyl and phenyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in scientific research and industry.

Eigenschaften

CAS-Nummer

137636-01-2

Molekularformel

C20H18N2O

Molekulargewicht

302.4 g/mol

IUPAC-Name

1-benzhydryl-3-phenylurea

InChI

InChI=1S/C20H18N2O/c23-20(21-18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,21,22,23)

InChI-Schlüssel

FFSMGGLZCZRZHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.